In-Depth Technical Guide: Physicochemical Profiling and Asymmetric Synthesis of (R)-1-(3-Methoxyphenyl)butan-1-amine
In-Depth Technical Guide: Physicochemical Profiling and Asymmetric Synthesis of (R)-1-(3-Methoxyphenyl)butan-1-amine
Introduction & Strategic Significance
(R)-1-(3-Methoxyphenyl)butan-1-amine is a highly valuable chiral benzylic amine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features a primary amine attached to a stereogenic benzylic center, flanked by a 3-methoxyphenyl ring and a propyl aliphatic extension (forming a butyl chain overall). This specific structural motif provides a unique combination of hydrogen-bond accepting capability (via the methoxy group), lipophilic bulk (via the butyl chain), and strict spatial vectoring (via the (R)-configuration). These attributes make it an ideal pharmacophore fragment for kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and fragment-based drug discovery (FBDD) programs.
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical properties of this fragment is critical for downstream formulation and synthetic integration. While the free base is typically a pale yellow oil prone to oxidation, the hydrochloride salt is a stable, crystalline solid preferred for long-term storage.
Table 1: Core Chemical Properties
| Property | Value / Description |
| Chemical Name | (R)-1-(3-Methoxyphenyl)butan-1-amine |
| Molecular Formula | C11H17NO |
| Molecular Weight (Free Base) | 179.26 g/mol |
| Molecular Weight (HCl Salt) | 215.72 g/mol |
| CAS Registry Number (HCl Salt) | 1864057-25-9[1] |
| Stereochemistry | (R)-configuration at C1 |
| Hydrogen Bond Donors | 1 (Primary amine, -NH2) |
| Hydrogen Bond Acceptors | 2 (Methoxy -O-, Amine -N-) |
Note: Baseline structural data and predictive modeling are often referenced against its enantiomeric counterpart, (S)-1-(3-methoxyphenyl)butan-1-amine (PubChem CID 55254295)[2].
Asymmetric Synthesis Workflow: The Ellman Sulfinamide Protocol
The de novo synthesis of α-chiral amines requires robust stereocontrol. The industry gold standard for this transformation is the Ellman sulfinamide protocol, which utilizes tert-butanesulfinamide as an exclusive chiral source for stereoselective imine functionalization[3]. This approach guarantees high diastereomeric excess (de) during the nucleophilic addition step and avoids the stereochemical leakage common in standard asymmetric reductive aminations[4].
Mechanistic Rationale
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Imine Condensation : 3-Methoxybenzaldehyde is condensed with (S)-(-)-tert-butanesulfinamide. Titanium(IV) ethoxide (Ti(OEt)4) is employed as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward, preventing imine hydrolysis.
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Diastereoselective Grignard Addition : The addition of n-propylmagnesium bromide to the chiral sulfinyl imine proceeds via a highly ordered, chelation-controlled six-membered transition state. The (S)-configuration of the auxiliary directs the nucleophilic attack to the Re-face of the imine, yielding the (R)-configuration at the newly formed stereocenter. Non-coordinating solvents like CH2Cl2 are preferred to maximize the diastereomeric ratio (dr).
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Deprotection : Acidic cleavage of the N-S bond using methanolic HCl yields the desired (R)-amine hydrochloride salt with complete retention of stereochemistry.
Step-by-Step Experimental Protocol
Caution: All steps involving Grignard reagents must be performed under a strict inert atmosphere (N2 or Argon) using anhydrous solvents.
Step 1: Synthesis of (S,E)-N-(3-Methoxybenzylidene)-2-methylpropane-2-sulfinamide
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Charge a flame-dried round-bottom flask with (S)-(-)-tert-butanesulfinamide (1.0 eq) and anhydrous THF (0.5 M).
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Add Ti(OEt)4 (2.0 eq) at room temperature. Stir for 15 minutes.
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Dropwise add 3-methoxybenzaldehyde (1.05 eq).
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Stir the reaction mixture at room temperature for 12 hours.
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Validation: Quench a 0.1 mL aliquot with saturated aqueous NaHCO3, extract with EtOAc, and analyze via 1H NMR. The reaction is complete when the aldehyde proton signal (~9.9 ppm) disappears and the imine proton signal (~8.5 ppm) emerges.
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Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring. Filter the resulting TiO2 precipitate through a Celite pad. Extract the filtrate with EtOAc, dry over Na2SO4, and concentrate in vacuo.
Step 2: Diastereoselective Addition of n-Propylmagnesium Bromide
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Dissolve the crude sulfinyl imine (1.0 eq) in anhydrous CH2Cl2 (0.2 M) and cool to -48 °C (using a dry ice/acetonitrile bath).
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Slowly add n-propylmagnesium bromide (2.0 M in THF, 2.0 eq) dropwise over 30 minutes to maintain internal temperature.
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Stir at -48 °C for 4 hours, then allow to slowly warm to room temperature overnight.
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Validation: Monitor via TLC or LC-MS for the disappearance of the imine starting material.
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Workup: Quench carefully with saturated aqueous NH4Cl. Extract with CH2Cl2, dry over MgSO4, and concentrate. Purify the diastereomerically pure sulfinamide adduct via flash column chromatography.
Step 3: Acidic Deprotection to Yield the Hydrochloride Salt
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Dissolve the purified sulfinamide adduct in anhydrous MeOH (0.2 M).
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Add a solution of 4M HCl in 1,4-dioxane (3.0 eq) at 0 °C.
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Stir for 2 hours at room temperature.
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Validation: LC-MS will show the mass of the free amine (m/z 180.1 [M+H]+) and the byproduct tert-butyl methyl sulfinylester.
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Workup: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to remove the sulfinyl byproduct, yielding (R)-1-(3-methoxyphenyl)butan-1-amine hydrochloride as a white crystalline solid.
Visualization: Synthetic Workflow
Step-by-step Ellman sulfinamide synthetic workflow for (R)-1-(3-methoxyphenyl)butan-1-amine.
Analytical Characterization & Chiral Purity
Ensuring the enantiomeric purity of the final building block is paramount, as stereochemical inversion can lead to off-target effects or complete loss of biological activity in the final API.
Chiral HPLC Methodology
To validate the enantiomeric excess (ee) > 99%, normal-phase chiral High-Performance Liquid Chromatography (HPLC) is employed.
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Column: Daicel Chiralcel OD-H (250 × 4.6 mm, 5 μm).
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Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality Note: The addition of 0.1% DEA is critical; it suppresses peak tailing caused by the basic primary amine interacting with free silanols on the silica-based stationary phase.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
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System Suitability: A racemic standard must be injected first to establish baseline resolution (Rs > 1.5) between the (R) and (S) enantiomers.
NMR Spectroscopy
Structural integrity is confirmed via Nuclear Magnetic Resonance (NMR).
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1H NMR (400 MHz, CD3OD): Key diagnostic peaks include the benzylic methine proton (CH-NH2) which typically appears as a triplet or multiplet around 4.2 - 4.5 ppm, the methoxy singlet (-OCH3) at ~3.8 ppm, and the terminal methyl group of the butyl chain as a triplet at ~0.9 ppm.
Applications in Medicinal Chemistry
The structural topology of (R)-1-(3-methoxyphenyl)butan-1-amine makes it a privileged scaffold in rational drug design.
Pharmacophore Modeling
Pharmacophore decomposition of the (R)-1-(3-methoxyphenyl)butan-1-amine scaffold.
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Spatial Vectoring: The (R)-chiral center projects the butyl chain and the aryl ring into specific sub-pockets of a target protein. In kinase inhibitors, the aryl ring often occupies the adenine-binding pocket, while the aliphatic chain extends into the DFG-out allosteric site.
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Metabolic Stability: The steric bulk of the butyl chain adjacent to the amine protects the benzylic position from rapid oxidative deamination by monoamine oxidases (MAOs), significantly enhancing the pharmacokinetic half-life of derived drugs.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 55254295, (S)-1-(3-Methoxyphenyl)butan-1-amine". PubChem. Available at: [Link]
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Chen, Y., et al. "Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer". Science Advances. Available at: [Link]
Sources
- 1. 1 butan | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-1-(3-Methoxyphenyl)butan-1-amine | C11H17NO | CID 55254295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to- C chirality induction/transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
